2-Isopropylbenzaldehyde
Overview
Description
2-Isopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₂O. It is a derivative of benzaldehyde, where the benzene ring is substituted with an isopropyl group at the second position. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .
Scientific Research Applications
2-Isopropylbenzaldehyde has a wide range of applications in scientific research:
Safety and Hazards
2-Isopropylbenzaldehyde is classified as a combustible liquid and can cause skin and eye irritation . It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
The use of 2-Isopropylbenzaldehyde as an inhibitor of fungal growth and/or toxin biosynthesis is showing promise for the implementation or the replacement of conventional pesticide-based strategies . It has been found to be a specific inhibitor of aflatoxin biosynthesis and sclerotia development in Aspergillus flavus . Future research will likely focus on further understanding its mechanism of action and potential applications in various fields .
Mechanism of Action
Target of Action
The primary target of 2-Isopropylbenzaldehyde is the mitochondrial respiratory chain . This compound specifically inhibits the functionality of mitochondria, which are essential organelles in cells responsible for energy production .
Mode of Action
This compound interacts with its target by interfering with the mitochondrial respiratory chain . This interference disrupts the normal energy generation and carbon flow within the cell, leading to alterations in redox homeostasis .
Biochemical Pathways
The compound’s action affects the aflatoxin biosynthesis pathway . By inhibiting the mitochondrial respiratory chain, this compound disrupts the energy generation and carbon flow necessary for aflatoxin production . This results in a decrease in aflatoxin biosynthesis, a potent carcinogenic compound produced by certain fungi .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of energy generation and carbon flow within the cell, leading to alterations in redox homeostasis . This disruption can inhibit the production of aflatoxin, a potent carcinogenic compound .
Biochemical Analysis
Biochemical Properties
They can act as electrophiles, reacting with nucleophiles present in biomolecules, leading to the formation of adducts .
Cellular Effects
A related compound, 2-Isopropylbenzaldehyde thiosemicarbazone, has been found to inhibit aflatoxin biosynthesis and sclerotia development in Aspergillus flavus . This suggests that this compound may also have significant effects on cellular processes.
Molecular Mechanism
It is known that aldehydes can react with nucleophiles in biomolecules, leading to the formation of adducts . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the compound is a liquid at room temperature and has a predicted melting point of 7.45°C and a boiling point of 104°C at 12.2 mmHg . This suggests that it is relatively stable under normal laboratory conditions.
Transport and Distribution
Small, hydrophobic molecules like this compound can often passively diffuse across cell membranes .
Subcellular Localization
Due to its small size and hydrophobic nature, it is likely to be able to diffuse across cell membranes and could potentially be found in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylbenzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of isopropylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 2-isopropyltoluene. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to convert the methyl group to an aldehyde group .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, controlled temperature.
Major Products Formed:
Oxidation: 2-Isopropylbenzoic acid.
Reduction: 2-Isopropylbenzyl alcohol.
Substitution: Nitro derivatives, halogenated derivatives.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the isopropyl group.
4-Isopropylbenzaldehyde: An isomer with the isopropyl group at the fourth position.
2-Hydroxy-3-propylbenzaldehyde: A hydroxylated derivative with a propyl group.
Uniqueness: 2-Isopropylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl group at the second position influences its reactivity and interactions compared to other isomers and derivatives .
Properties
IUPAC Name |
2-propan-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALCVXXATYTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203553 | |
Record name | Isopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55012-32-3, 6502-22-3 | |
Record name | Isopropylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055012323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(propan-2-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.